molecular formula C25H39N3O2 B12877913 2,6-Bis((S)-5,5-diethyl-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine

2,6-Bis((S)-5,5-diethyl-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine

Cat. No.: B12877913
M. Wt: 413.6 g/mol
InChI Key: VNCLBSKFUJCLNM-SFTDATJTSA-N
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Description

2,6-Bis((S)-5,5-diethyl-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand known for its application in asymmetric catalysis. This compound features a pyridine core substituted with two oxazoline rings, which are known for their ability to coordinate with various metal centers, making it a valuable component in the synthesis of enantioselective catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((S)-5,5-diethyl-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with (S)-4,5-dihydro-4-isopropyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((S)-5,5-diethyl-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Bis((S)-5,5-diethyl-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis((S)-5,5-diethyl-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine involves its coordination with metal centers to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The oxazoline rings provide steric and electronic effects that enhance the selectivity and efficiency of the catalytic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis((S)-5,5-diethyl-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to its chiral nature and the presence of oxazoline rings, which provide distinct steric and electronic properties. These features make it particularly effective in asymmetric catalysis, offering high enantioselectivity and catalytic efficiency .

Properties

Molecular Formula

C25H39N3O2

Molecular Weight

413.6 g/mol

IUPAC Name

(4S)-2-[6-[(4S)-5,5-diethyl-4-propan-2-yl-4H-1,3-oxazol-2-yl]pyridin-2-yl]-5,5-diethyl-4-propan-2-yl-4H-1,3-oxazole

InChI

InChI=1S/C25H39N3O2/c1-9-24(10-2)20(16(5)6)27-22(29-24)18-14-13-15-19(26-18)23-28-21(17(7)8)25(11-3,12-4)30-23/h13-17,20-21H,9-12H2,1-8H3/t20-,21-/m0/s1

InChI Key

VNCLBSKFUJCLNM-SFTDATJTSA-N

Isomeric SMILES

CCC1([C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](C(O3)(CC)CC)C(C)C)C(C)C)CC

Canonical SMILES

CCC1(C(N=C(O1)C2=NC(=CC=C2)C3=NC(C(O3)(CC)CC)C(C)C)C(C)C)CC

Origin of Product

United States

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